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Introduction

Fibroblasts are a ubiquitous cell type in the connective tissue of animals and play a critical role
in wound healing, tissue remodeling, and extracellular matrix (ECM) synthesis. Their in vitro
culture is a fundamental technique in cell biology, tissue engineering, and drug development.
Medium 199, a complex synthetic medium originally formulated for nutritional studies of chick
embryo fibroblasts, can be used for the culture of various non-transformed cells.[1][2][3][4] This
document provides detailed application notes and protocols for the successful culture of
fibroblasts using Medium 199.

Medium 199 contains a wide array of defined components, including amino acids, vitamins,
and minerals, but it lacks proteins, lipids, and growth factors.[1] Therefore, supplementation
with serum, most commonly Fetal Bovine Serum (FBS), is essential for promoting fibroblast
proliferation and maintaining a healthy phenotype in culture.

Data Presentation

The following tables summarize key quantitative data for fibroblast culture. It is important to
note that optimal conditions can vary depending on the specific fibroblast cell line and
experimental goals. The data presented here are general guidelines and may require
optimization for your specific application.
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Table 1: Recommended Seeding Densities and Expected Cell Yields

Culture Vessel

Surface Area (cm?3)

Recommended
Seeding Density

Expected Cell Yield
at Confluency

(cellslcm?) (approx. cells/icm?)
T-25 Flask 25 5,000 - 10,000 1.0-1.5x10°%
T-75 Flask 75 5,000 - 10,000 1.0-15x10%
T-175 Flask 175 5,000 - 10,000 1.0-15x10°
6-well Plate 9.6 5,000 - 10,000 1.0-15x10°%
12-well Plate 3.5 5,000 - 10,000 1.0-15x10°
24-well Plate 1.9 5,000 - 10,000 1.0-1.5x10°

Note: Seeding densities may need to be optimized. A lower seeding density is suitable for

routine subculturing, while a higher density can be used for more rapid expansion.[5]

Table 2: Key Culture Parameters
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Parameter

Recommended Value

Notes

Medium

Medium 199 with Earle's Salts

Requires a COz2 incubator to

maintain pH.

Serum Concentration

10-20% Fetal Bovine Serum
(FBS)

The optimal concentration
should be determined

empirically for each cell line.[6]

Supplements

2 mM L-glutamine, 1%

Penicillin-Streptomycin

L-glutamine is an essential
amino acid that is unstable in
liquid media and should be
added fresh.[7]

Incubation Conditions

37°C, 5% CO:z2 in a humidified

incubator

Medium 199 with Earle's salts
is buffered by a bicarbonate
system that requires a COz2

atmosphere.[1]

Passaging cells before they

reach 100% confluency helps

Subculture Confluency 80-90% o ) ) )
maintain their proliferative
capacity.[8]

Varies significantly depending
) ) ) on the fibroblast source,
Population Doubling Time 24-72 hours

passage number, and culture

conditions.

Experimental Protocols
Preparation of Complete Culture Medium

Materials:

e Medium 199 with Earle's Salts

o Fetal Bovine Serum (FBS), heat-inactivated

e L-glutamine solution (200 mM)
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 Penicillin-Streptomycin solution (100X)
» Sterile bottles and pipettes
Protocol:

o Aseptically add 50 mL of heat-inactivated FBS to a 500 mL bottle of Medium 199 for a final
concentration of 10%. For a 20% concentration, add 125 mL of FBS to 500 mL of medium.

e Add 5 mL of 200 mM L-glutamine for a final concentration of 2 mM.

e Add 5 mL of 100X Penicillin-Streptomycin solution for a final concentration of 1X (100 U/mL
penicillin and 100 pug/mL streptomycin).

e Mix the complete medium gently by swirling.

o Store the complete medium at 2-8°C, protected from light. Use within 2-4 weeks.

Thawing of Cryopreserved Fibroblasts

Materials:

Complete culture medium (pre-warmed to 37°C)

Cryovial of fibroblasts from liquid nitrogen storage

70% ethanol

Sterile centrifuge tubes

T-75 culture flask

Water bath at 37°C

Protocol:

e Equilibrate a T-75 flask with 15 mL of pre-warmed complete culture medium in a 37°C, 5%
COz2 incubator.
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o Retrieve the cryovial of fibroblasts from liquid nitrogen storage.

e Quickly thaw the vial by partially immersing it in a 37°C water bath. Do not submerge the
cap.

¢ Once only a small ice crystal remains, remove the vial from the water bath and wipe it with
70% ethanol.

o Aseptically transfer the contents of the vial to a sterile 15 mL centrifuge tube containing 9 mL
of pre-warmed complete culture medium.

e Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the
cryoprotectant.

o Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed
complete culture medium.

o Transfer the cell suspension to the prepared T-75 flask.
o Gently rock the flask to ensure an even distribution of cells.
e Place the flask in a 37°C, 5% CO:z incubator.

e Change the medium after 24 hours to remove any residual cryoprotectant.

Subculturing (Passaging) Fibroblasts

Materials:

Complete culture medium (pre-warmed to 37°C)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution (0.25% or 0.05%)

Sterile centrifuge tubes

New culture flasks
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e Hemocytometer or automated cell counter
Protocol:

o Examine the fibroblast culture under a microscope to confirm it has reached 80-90%
confluency.

o Aspirate the spent culture medium from the flask.

o Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit
trypsin activity.

e Add enough Trypsin-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).

 Incubate the flask at 37°C for 2-5 minutes. Observe the cells under a microscope; they
should become rounded and detach from the surface. Gently tap the side of the flask to
dislodge the cells.

e Once the cells are detached, add 4-5 mL of pre-warmed complete culture medium to the
flask to inactivate the trypsin.

o Transfer the cell suspension to a sterile 15 mL centrifuge tube.
o Centrifuge the cell suspension at 200 x g for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete
culture medium (e.g., 5-10 mL).

o Perform a cell count using a hemocytometer or an automated cell counter.

e Seed new culture flasks with the desired number of cells according to the recommended
seeding densities in Table 1.

e Add the appropriate volume of pre-warmed complete culture medium to the new flasks.
e Place the flasks in a 37°C, 5% CO:2 incubator.

e Change the medium every 2-3 days.
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Cryopreservation of Fibroblasts

Materials:

Complete culture medium

Fetal Bovine Serum (FBS)

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile cryovials

Controlled-rate freezing container

Protocol:

Prepare the cryopreservation medium: 90% FBS and 10% DMSO. Keep the medium on ice.
o Follow steps 1-9 of the subculturing protocol to obtain a cell pellet.

e Resuspend the cell pellet in the ice-cold cryopreservation medium to a final concentration of
1-5 x 108 cells/mL.

e Aliquot 1 mL of the cell suspension into each sterile cryovial.

» Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at
-80°C for at least 24 hours. This ensures a cooling rate of approximately -1°C per minute.

Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Mandatory Visualization
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Caption: Experimental workflow for culturing fibroblasts.
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Caption: Simplified fibroblast signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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